((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine
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Overview
Description
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine: is a bicyclic amine compound characterized by its unique three-membered oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Cyclopentene: One common method involves the epoxidation of cyclopentene using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.
Amination: The resulting epoxide can then undergo ring-opening with an amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the epoxidation step and high-pressure reactors for the amination step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or reduce the amine group to an alkylamine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Diols, alkylamines.
Substitution: Azido derivatives, thioethers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The methanamine group can further interact with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: Similar bicyclic structure but with a hydroxyl group instead of an amine.
(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Contains an ester group and an oxirane ring, similar in structure but different in functional groups.
Uniqueness:
- The presence of both an oxirane ring and a methanamine group makes ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine unique, providing a combination of reactivity and binding properties not found in the similar compounds listed.
Properties
IUPAC Name |
[(1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCRAOJLDHNKN-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(COC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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